2-Azabicycloheptane
Description
Overview of Bridged Nitrogen Heterocycles in Organic Chemistry
Bridged nitrogen heterocycles, particularly those with a nitrogen atom at the bridgehead, represent a highly important class of compounds in both synthetic and medicinal chemistry. rsc.orgrsc.org These structural motifs are prevalent in a multitude of natural products, many of which exhibit significant biological activities, including anticancer and antibacterial properties. rsc.org In fact, nitrogen-containing heterocycles are among the most prominent structural components of pharmaceuticals, with 59% of small-molecule drugs approved by the U.S. FDA featuring such a structure. openmedicinalchemistryjournal.com
The unique three-dimensional architecture of bridged nitrogen heterocycles imparts specific conformational constraints that are often crucial for biological activity. rsc.org Their synthesis, however, can be challenging, which has historically led chemists to rely on naturally occurring structures. rsc.org Modern synthetic methods, such as transition metal-catalyzed C-H activation and metathesis reactions, have provided more direct and atom-economical routes to these complex scaffolds. rsc.orgrsc.org The diverse applications of these compounds extend beyond medicine to fields like agrochemicals, polymers, and corrosion inhibitors, where the nitrogen atom plays a key role in their chemical functionality. openmedicinalchemistryjournal.com
Table 1: Examples of Bridged Nitrogen Heterocycles and Their Significance
| Compound Class | Significance | Key Synthetic Strategies |
| Pyrazolo-pyrazoles | Less studied than single bridgehead nitrogen analogs. | Various cyclization methods. |
| Thiophene-derived N-bridgehead heterocycles | Precursors for a multitude of different N-bridgehead systems. | Ring-closing metathesis (RCM) reactions. rsc.org |
| Indolizidinones | Serve as new nitrogen-bridged heterocycles. | Various synthetic preparations and reactions. acs.org |
| 2-Azabicyclo[3.2.1]octanes | Gaining interest for synthetic and pharmacological potential. | Intramolecular cyclization, rearrangement from 2-azabicyclo[2.2.1]heptane derivatives. rsc.org |
Structural Significance of the 2-Azabicycloheptane Scaffold
2-Azabicyclo[2.2.1]heptane, also known as 2-azanorbornane, is a bicyclic amine featuring a rigid norbornane-like framework with a nitrogen atom at the 2-position. This rigid structure is of great interest in medicinal chemistry as it reduces molecular flexibility, which can be advantageous in drug design. The constrained conformation can lead to higher binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.
The scaffold of 2-azabicyclo[2.2.1]heptane serves as a rigid analog of more flexible structures like piperidine (B6355638) and proline. Analysis of the bond lengths and angles of certain derivatives reveals that they are nearly identical to those in proline, with the exception of pyramidalization at the nitrogen atom. uni-regensburg.de This makes it a valuable chiral building block in asymmetric synthesis. chemimpex.com The conformational properties of this compound can be investigated using NMR spectroscopy, which provides insight into its structural flexibility. biosynth.com The unique bicyclic structure and the presence of the nitrogen atom also influence its reactivity, making it a versatile intermediate in organic synthesis. chemimpex.com
Table 2: Structural and Chemical Properties of 2-Azabicyclo[2.2.1]heptane
| Property | Description |
| Molecular Formula | C₆H₁₁N biosynth.com |
| Molecular Weight | 97.16 g/mol biosynth.com |
| Structure | A bicyclic compound with a nitrogen atom in a six-membered ring fused to a five-membered ring. It is a bridged system. |
| Key Feature | Rigid norbornane-like scaffold. |
| Chirality | Can be synthesized in enantiopure forms with four defined stereocenters. |
| Synthetic Utility | Serves as a chiral building block and a rigid analog of proline and piperidine. chemimpex.com |
Historical Context and Evolution of Research on this compound Systems
Research into bridged nitrogen heterocycles has evolved significantly over the decades. While the related 7-azabicyclo[2.2.1]heptane core, found in the potent analgesic alkaloid epibatidine (B1211577), has been known since 1992, the study of the 2-azabicyclo[2.2.1]heptane system has its own distinct history. le.ac.uk An early and pivotal development in this area was the use of 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam. researchgate.net This compound proved to be a crucial precursor in the synthesis of blockbuster antiviral drugs like Carbovir and Abacavir, highlighting the therapeutic potential of the scaffold. researchgate.net
The synthesis of the 2-azabicyclo[2.2.1]heptane core has been a subject of extensive research. One of the most utilized methods is the Diels-Alder reaction, specifically the aza-Diels-Alder reaction between cyclopentadiene (B3395910) and an imine, which allows for the gram-scale preparation of derivatives like 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. uni-regensburg.de Over time, research has expanded to include the synthesis of a wide array of functionalized analogs. For instance, methods have been developed for creating anti-7-functionalised derivatives and for introducing heterocycles at various positions to produce ligands for nicotinic receptors. le.ac.uk The evolution of synthetic strategies, including palladium-catalyzed reactions, has enabled the construction of increasingly complex and diverse libraries of 2-azabicyclo[2.2.1]heptane-based molecules for various applications. rsc.org
Scope and Research Objectives for Advanced Studies on this compound
The unique structural properties of the 2-azabicyclo[2.2.1]heptane scaffold make it a fertile ground for advanced chemical research with wide-ranging objectives. A primary focus is its application in drug discovery and medicinal chemistry. chemimpex.comontosight.ai Researchers are actively designing and synthesizing novel derivatives as potential therapeutic agents, particularly for disorders of the central nervous system. chemimpex.com The scaffold's rigidity is being exploited to create selective antagonists for receptors such as the orexin-1 receptor.
Future research aims to expand the synthetic toolbox for creating diverse derivatives. This includes the development of novel catalytic methods, such as the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, to generate oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org Another key objective is the use of this scaffold in asymmetric synthesis, where it serves as a chiral ligand or catalyst. chemimpex.com Furthermore, its incorporation into peptides and peptidomimetics is an area of growing interest, with the goal of creating conformationally constrained bioactive compounds. uni-regensburg.dechemimpex.com The ongoing exploration of 2-azabicyclo[2.2.1]heptane and its derivatives promises to yield new insights into structure-activity relationships and lead to the development of innovative molecules for various scientific and therapeutic applications. ontosight.ai
Structure
3D Structure
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
2-cycloheptylazepane |
InChI |
InChI=1S/C13H25N/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-14-13/h12-14H,1-11H2 |
InChI Key |
HREMGZQEPGHZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2CCCCCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azabicycloheptane and Its Derivatives
Foundational Synthetic Routes to the Bicyclic Core
The construction of the 2-azabicyclo[2.2.1]heptane skeleton is primarily achieved through two powerful strategies: intermolecular cycloadditions, which rapidly build the bicyclic framework, and intramolecular cyclizations, which form one of the rings from a pre-functionalized precursor.
Diels-Alder Cycloaddition Strategies
The aza-Diels-Alder reaction, a [4+2] cycloaddition involving an imine as the dienophile, stands as one of the most efficient and widely utilized methods for assembling the 2-azabicyclo[2.2.1]heptane core. This approach allows for the direct formation of the bicyclic system with control over stereochemistry.
The development of catalytic and enantioselective versions of the imino Diels-Alder reaction has been crucial for accessing optically pure 2-azabicyclo[2.2.1]heptane derivatives. These reactions often employ chiral Lewis acid catalysts to control the facial selectivity of the cycloaddition between a diene and an imine.
Pioneering work in this area demonstrated that complexes of copper(I) with chiral ligands are effective catalysts. For instance, the combination of phosphino-oxazoline ligands or BINAP with copper(I) salts has been shown to catalyze the reaction between various dienes and N-tosyl-α-imino esters. researchgate.net These catalytic systems can achieve high yields and excellent enantioselectivities, producing the corresponding cycloadducts with enantiomeric excesses (ee) often exceeding 90%. researchgate.net While broadly applicable, the specific application of these catalysts to the reaction of cyclopentadiene (B3395910) with imino dienophiles provides a direct route to chiral 2-azabicyclo[2.2.1]heptene derivatives. The choice of ligand and metal salt is critical for achieving high stereocontrol.
Table 1: Examples of Catalysts in Enantioselective Imino Diels-Alder Reactions
| Catalyst System | Diene | Dienophile | Enantiomeric Excess (ee) |
|---|---|---|---|
| BINAP-Cu(I) Complex | Activated Acyclic Dienes | N-Tosyl-α-imino ester | up to 96% |
The reaction of cyclopentadiene with various imines (nitrogen-containing dienophiles) is a cornerstone for the synthesis of the 2-azabicyclo[2.2.1]hept-5-ene framework. researchgate.net This reaction can be promoted by either Brønsted or Lewis acids and often exhibits high stereoselectivity, which can be controlled by the use of chiral auxiliaries on the imine.
A common strategy involves the use of chiral imines derived from glyoxylates and chiral amines, such as (R)- or (S)-1-phenylethylamine. evitachem.com The cycloaddition of these chiral imines with cyclopentadiene, often catalyzed by BF₃·Et₂O or trifluoroacetic acid at low temperatures, proceeds with high diastereoselectivity. evitachem.comcore.ac.ukresearchgate.net The reaction typically shows a high preference for the exo isomer. For example, the reaction between cyclopentadiene and protonated imines of (1R,endo)-benzonorbornen-2-yl glyoxylate with (R)- and (S)-1-phenylethylamine yielded exclusively exo-cycloadducts with diastereomeric ratios as high as 93:7. researchgate.net
Nitrogen-containing dienophiles with sulfonyl groups are also effective. The reaction of cyclopentadiene with N-arylsulfonylimines, generated from chloral or dichloro(phenyl)acetaldehyde, yields 2-arylsulfonyl-2-azabicyclo[2.2.1]hept-5-enes. researchgate.net Another approach involves the reaction of cyclopentadiene with chlorosulfonyl isocyanate, which initially forms a β-lactam that can rearrange to the desired 2-azabicyclo[2.2.1]hept-5-en-3-one framework. google.com Similarly, p-toluenesulfonyl cyanide and methanesulfonyl cyanide have been used as dienophiles in Diels-Alder reactions with cyclopentadiene to produce precursors for the bicyclic lactam. google.com
Table 2: Diastereoselective Diels-Alder Reactions with Chiral Imines
| Chiral Auxiliary on Imine | Catalyst/Acid | Diastereomeric Ratio (1S:1R) | Reference |
|---|---|---|---|
| (S)-1-phenylethylamine | Protonated | 15:85 | researchgate.net |
| (R)-1-phenylethylamine | Protonated | 93:7 | researchgate.net |
| (-)-8-phenylmenthyl / (R)-1-phenylethylamine | Brønsted Acid | High (single adduct) | core.ac.uk |
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies offer an alternative and powerful means to construct the 2-azabicyclo[2.2.1]heptane core. These methods typically involve the formation of one of the rings from a suitably functionalized cyclopentane (B165970) or piperidine (B6355638) precursor.
Ring-closing metathesis (RCM) has emerged as a versatile tool for the synthesis of a wide variety of cyclic and bicyclic compounds, including the 2-azabicyclo[2.2.1]heptane system. This reaction utilizes ruthenium or molybdenum catalysts to form a carbon-carbon double bond from a precursor containing two terminal alkenes.
The synthesis of the 2-azabicyclo[2.2.1]heptane core via RCM typically involves the preparation of a diene precursor, often derived from a functionalized cyclopentane or pyrrolidine. For example, the synthesis of a 1-phenyl-2-azabicyclo[2.2.1]heptane derivative has been reported through the RCM of a diene intermediate. researchgate.net More complex tandem metathesis sequences, such as ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM), have also been applied. The domino metathesis of N-alkynyl-2-aza-3-oxo-[2.2.1]hept-5-enes demonstrates a sophisticated approach where the product distribution can be controlled by the choice of catalyst and substrate. researchgate.net These tandem strategies, sometimes referred to as ring rearrangement metathesis (RRM), can rapidly build molecular complexity from relatively simple starting materials. nih.gov
Table 3: Metathesis Strategies for 2-Azabicyclo[2.2.1]heptane Systems
| Metathesis Type | Precursor Type | Catalyst Type | Resulting Structure |
|---|---|---|---|
| RCM | Acyclic Diene | Ruthenium-based | 1-Phenyl-2-azabicyclo[2.2.1]heptane derivative researchgate.net |
The tandem Strecker reaction followed by an intramolecular nucleophilic cyclization (STRINC) provides an elegant and efficient pathway to α-amino acids and their derivatives, including bicyclic systems. The key sequence involves the formation of an α-aminonitrile from a ketone or aldehyde, which then undergoes an intramolecular cyclization via nucleophilic displacement of a leaving group.
This methodology has been successfully applied to the synthesis of bridged bicyclic systems. A notable example is the synthesis of a 2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid, where the STRINC sequence served as the pivotal step. enamine.netthieme-connect.de This synthesis, starting from L-4-hydroxyproline, demonstrates the power of the STRINC approach to construct the [2.2.1] bicyclic core. enamine.netthieme-connect.de Furthermore, a practical synthesis of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid has been developed utilizing a tandem Strecker reaction-cyclization sequence as the key step, starting from a ketone that possesses a leaving group at the δ-position. acs.org This approach is versatile and can be adapted for the synthesis of various cyclic amino acids. acs.org
Table 4: Application of STRINC for Bicyclic Core Synthesis
| Starting Material | Key Intermediate | Product |
|---|---|---|
| L-4-hydroxyproline | α-aminonitrile precursor | (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid enamine.netthieme-connect.de |
Intramolecular 1,4-Addition Reactions
Intramolecular 1,4-addition, or Michael addition, serves as a powerful strategy for the cyclization of acyclic precursors to form the pyrrolidine ring of the 2-azabicycloheptane core. This approach typically involves a suitably functionalized cyclopentane or cyclohexane precursor where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl or nitro group, forging a key carbon-nitrogen bond and establishing the bicyclic structure.
One notable application of this strategy is in the synthesis of precursors for epibatidine (B1211577), a potent analgesic alkaloid. In these syntheses, a nitrogen-containing substituent on a cyclohexane ring can undergo an intramolecular conjugate addition to an electrophilic double bond on the same ring, thereby constructing the 2-azabicyclo[2.2.1]heptane system. scielo.br For instance, the cyclization of a γ-nitroenone using a chiral organocatalyst can proceed via an intramolecular Michael addition to yield a trans-4-nitrocyclohexanone derivative, a key intermediate that can be further elaborated into the azabicyclic core. scielo.br
Another approach involves the cyclization of nitrosoalkenes generated in situ. A nitrogen-based nucleophile within the molecule can attack the vinylnitroso moiety in a conjugate fashion, leading to the formation of functionalized bridged ring systems like 6-hydroxyiminobicyclo[2.2.1]heptane derivatives. nih.gov Similarly, the treatment of an N-protected amino-enoate with a base such as sodium hydride can induce an intramolecular Michael addition, coupling two key carbon atoms and forming the bicyclic framework. rsc.org These reactions often proceed with a high degree of stereocontrol, dictated by the stereochemistry of the starting material and the reaction conditions.
| Precursor Type | Reagents/Catalyst | Product | Ref |
| γ-Nitroenone | Chiral Organocatalyst, Protic Solvent | trans-4-Nitrocyclohexanone derivative | scielo.br |
| O-Silyloxime (Nitrosoalkene precursor) | KHMDS, TBAF | 6-Hydroxyiminobicyclo[2.2.1]heptane | nih.gov |
| Amino-enoate | NaH, HMPA | Bicyclic lactam intermediate | rsc.org |
Photochemical Cycloaddition Reactions (e.g., Intramolecular [2+2]-Cyclization)
Photochemical cycloadditions offer a distinct and efficient route to constructing strained ring systems, including the four-membered ring found in derivatives of azabicycloheptane. The intramolecular [2+2] photocycloaddition is particularly useful for creating the 3-azabicyclo[3.2.0]heptane skeleton, a structural isomer of the 2-azabicyclo[2.2.1]heptane system. This reaction involves the irradiation of a molecule containing two tethered alkene functionalities, one of which is typically part of a maleimide or other photo-excitable group. researchgate.net
The reaction proceeds through the formation of an excited state of one of the alkene partners, which then adds to the ground-state alkene to form a cyclobutane ring. The use of photosensitizers, such as thioxanthone, can facilitate these reactions, often allowing the use of lower-energy UV-A light. dtu.dk These cycloadditions are valuable for generating molecular complexity quickly and can be performed in microfluidic reactors to optimize reaction conditions and yields. dtu.dk
A related and powerful strategy for forming the 2-azabicyclo[2.2.1]heptane core is the [2π+2σ] photocycloaddition. This reaction can occur between an imine and a bicyclo[1.1.0]butane (BCB), leveraging the high ring strain of the BCB. The σ-bond of the BCB acts as the 2σ component, reacting with the π-system of the C=N bond to directly construct the desired bicyclic framework. researchgate.net This method provides a direct entry into the 2-azabicyclo[2.2.1]heptane scaffold. researchgate.net
| Reaction Type | Reactants | Key Features | Ref |
| Intramolecular [2+2] Cycloaddition | N-substituted maleimide tethered to an alkene | Forms 3-azabicyclo[3.2.0]heptane core; can use photosensitizers | researchgate.netdtu.dk |
| Intermolecular [2π+2σ] Cycloaddition | Imine and Bicyclo[1.1.0]butane | Direct formation of 2-azabicyclo[2.2.1]heptane core | researchgate.net |
Stereoselective Synthesis of this compound Scaffolds
The biological activity of this compound derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance for accessing enantiomerically pure compounds for pharmacological evaluation.
Chiral Pool Approaches Utilizing Enantioenriched Precursors
The chiral pool provides a reliable source of enantiomerically pure starting materials derived from nature. Amino acids, in particular, are excellent precursors for the synthesis of chiral nitrogen-containing heterocycles. Trans-4-hydroxy-L-proline is a commonly used and inexpensive starting material for the enantioselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives.
The synthesis begins with the manipulation of the functional groups on the pyrrolidine ring of hydroxyproline. The inherent stereocenters of the starting material are preserved and used to direct the formation of the bicyclic system. For example, hydroxyproline can be converted into a key intermediate such as (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine. Subsequent reaction with an enolate anion, reduction, and a final intramolecular cyclization step yields the desired (4R)-1-azabicyclo[2.2.1]heptane ring system, a structural isomer of the this compound core, demonstrating the utility of this approach. This strategy ensures the final product is obtained in high enantiomeric purity without the need for chiral resolution or asymmetric catalysis.
Diastereoselective Control in Bicyclic System Formation (Endo/Exo Selectivity)
Many synthetic routes to the this compound core involve cycloaddition reactions where the formation of multiple new stereocenters occurs in a single step. Controlling the diastereoselectivity of these transformations is crucial for obtaining the desired isomer. The relative orientation of substituents on the newly formed bicyclic system is defined as either endo or exo.
The aza-Diels-Alder reaction, a [4+2] cycloaddition between a diene (e.g., cyclopentadiene) and an imine (a dienophile), is a primary method for constructing the 2-azabicyclo[2.2.1]hept-5-ene skeleton. The facial selectivity of this reaction can be controlled by using a chiral auxiliary on the imine nitrogen or by employing a chiral Lewis acid catalyst. This approach can lead to the formation of a single diastereomer with four defined stereogenic centers. nih.gov
Similarly, [3+2] cycloaddition reactions between tertiary amine N-oxides and substituted alkenes can generate 7-azanorbornanes (7-azabicyclo[2.2.1]heptanes) with high diastereoselectivity. The observed selectivity is often governed by steric interactions in the transition state, favoring the formation of one diastereomer over the other. Computational studies, such as Density Functional Theory (DFT) calculations, are often used to predict and rationalize the observed endo/exo selectivity.
Enantioselective Catalysis in Azabicycloheptane Construction
Asymmetric catalysis offers a highly efficient and atom-economical method for synthesizing enantioenriched molecules from prochiral starting materials. Various catalytic systems have been developed for the construction of chiral azabicycloheptane scaffolds.
A notable example is the use of a chiral phosphoric acid, a type of Brønsted acid catalyst, to catalyze the desymmetrizing ring-opening of meso-epoxides with an internal nitrogen nucleophile. This intramolecular reaction proceeds with high enantioselectivity, affording a range of substituted 2-azabicyclo[2.2.1]heptanes in good yields and with excellent enantiomeric excess. scielo.br The resulting products contain hydroxyl and amide functionalities that can be readily derivatized for further synthetic manipulations. scielo.br
Organocatalysis has also emerged as a powerful tool. Chiral imidodiphosphorimidate (IDPi) Brønsted acids can catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines to generate chiral azabicyclo[2.1.1]hexanes with high enantioselectivity. nih.gov This highlights the potential of organocatalysis in constructing strained azabicyclic systems.
Copper-based catalysts have proven to be versatile and effective in a wide range of asymmetric transformations. Recently, their application has been extended to the synthesis of chiral azabicyclic systems. An unprecedented copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) and azomethine ylides has been developed. This reaction provides access to a diverse array of enantioenriched 3-azabicyclo[3.1.1]heptanes with outstanding levels of diastereo- and enantioselectivity. nih.gov The reaction is compatible with both mono- and disubstituted BCBs, enabling the synthesis of complex bicyclic products bearing two quaternary centers. nih.gov
Another powerful copper-catalyzed method is the enantioselective carboamination of alkenes. This reaction can convert N-sulfonyl-2-aryl-4-pentenamines into 6-azabicyclo[3.2.1]octanes. The transformation, which forms two new rings and two new stereocenters, utilizes a chiral bis(oxazoline) (Box) copper complex as the catalyst and proceeds with good yields and excellent enantioselectivities. nih.gov Although these examples produce structurally related isomers, they underscore the significant potential of copper catalysis for the asymmetric construction of the core 2-azabicyclo[2.2.1]heptane scaffold.
| Catalysis Type | Catalyst System | Reaction | Product | Ref |
| Brønsted Acid | Chiral Phosphoric Acid | Intramolecular ring-opening of meso-epoxide | Enantioenriched 2-azabicyclo[2.2.1]heptanes | scielo.br |
| Copper Catalysis | Chiral Cu Complex | Asymmetric [4π+2σ] cycloaddition of BCBs and azomethine ylides | Enantioenriched 3-azabicyclo[3.1.1]heptanes | nih.gov |
| Copper Catalysis | Ph-Box-Cu(OTf)₂ | Enantioselective alkene carboamination | Enantioenriched 6-azabicyclo[3.2.1]octanes | nih.gov |
Functionalization and Derivatization of the this compound Skeleton
Strategies for Late-Stage Functionalization
Late-stage functionalization aims to modify a complex molecule in the final steps of its synthesis, thereby avoiding the need for lengthy de novo syntheses for each new analog. This approach is particularly valuable for scaffolds like this compound, where the core structure can be challenging to assemble.
C-H Activation Strategies
Direct C-H activation is a powerful tool for LSF, allowing for the conversion of typically inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds. While specific examples of C-H activation on the 2-azabicyclo[2.2.1]heptane nucleus are still emerging in the literature, related azabicycloalkane systems have been successfully functionalized using transition metal catalysis.
For instance, palladium-catalyzed transannular C-H arylation has been demonstrated on azabicyclo[3.2.1]octane and 7-azanorbornane systems. These reactions often utilize a directing group to achieve high regioselectivity. In the context of a this compound derivative, the endocyclic nitrogen atom could potentially direct a metal catalyst to activate specific C-H bonds, although this remains an area for further exploration. The development of new ligand systems is crucial for enhancing the reactivity and selectivity of such transformations on the 2-azanorbornane core.
Photocatalytic and Radical-Mediated Functionalization
Photocatalysis and radical-mediated reactions have revolutionized late-stage functionalization by offering mild and highly selective methods for the generation and reaction of radical intermediates. These approaches are particularly well-suited for complex molecules that are sensitive to harsh reaction conditions.
One of the most prominent methods in this category is the Minisci reaction , which involves the addition of a nucleophilic radical to a protonated N-heterocycle. This reaction and its photocatalytic variants are highly effective for the C-H alkylation of heteroaromatic compounds. While direct application to the saturated this compound core is not a Minisci reaction in the classical sense, the principles of photocatalytically generating alkyl radicals can be applied to functionalize derivatives of this scaffold. For example, an N-aryl substituted this compound could potentially undergo a Minisci-type reaction on the aryl substituent.
More directly, radical-mediated approaches can be used to functionalize the bicyclic framework itself. For instance, the generation of a radical on the this compound skeleton, followed by trapping with a suitable coupling partner, can lead to new derivatives. A photochemical method for the construction of the 2-azanorbornane scaffold from cyclopropylsulfonamide derivatives involves a cascade radical cyclization, highlighting the utility of radical intermediates in accessing and potentially functionalizing this ring system.
Recent advancements have shown that photocatalytic methods can be used for the synthesis of heterocycle-functionalized aza-bicyclo[3.1.1]heptanes via a Minisci-like reaction from readily available N-hydroxyphthalimide esters. This strategy could potentially be adapted for the functionalization of this compound derivatives bearing suitable activating groups.
The following table summarizes representative late-stage functionalization strategies applicable to azabicyclic systems, which could serve as a basis for the development of methods for this compound.
| Strategy | Reaction Type | Catalyst/Reagent | Substrate Scope | Potential Application on this compound |
| C-H Arylation | Transannular C-H Activation | Pd(OAc)₂ / Ligand | Azabicyclo[3.2.1]octanes, 7-Azanorbornanes | Arylation at specific C-H bonds, potentially directed by the nitrogen atom. |
| Photocatalytic Alkylation | Minisci-type Reaction | Photocatalyst (e.g., Ir or Ru complex) + Acid | N-Heteroarenes | Alkylation of N-aryl substituents on the this compound core. |
| Radical Cascade | Radical Cyclization | Photocatalyst + Lewis Acid | Cyclopropylsulfonamides | Generation of functionalized 2-azanorbornane scaffolds. |
| Minisci-like Functionalization | Radical Addition | Photocatalyst / N-Hydroxyphthalimide Esters | Aza-bicyclo[3.1.1]heptanes | Introduction of heterocyclic moieties onto a functionalized this compound. |
Reactivity and Mechanistic Investigations of 2 Azabicycloheptane Systems
Electrophilic Addition Reactions to Carbon-Carbon Double Bonds
The double bond in 2-azabicyclo[2.2.1]hept-5-ene derivatives is susceptible to electrophilic attack. The stereochemical outcome and product distribution are influenced by the nature of the electrophile, the substituents on the bicyclic core, and the reaction conditions.
Electrophilic additions to the double bond of 2-azabicyclo[2.2.1]hept-5-ene systems typically proceed with high stereoselectivity. The addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene, for instance, does not result in a simple addition to the double bond. Instead, it forms 3-bromo-1-methyl-1-azoniatricyclo[2.2.1.02,6]heptane tribromide researchgate.net. This indicates a pathway involving the nitrogen atom's participation.
In another example, the reaction of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with various electrophiles leads to addition products rsc.org. Specifically, reaction with m-chloroperoxybenzoic acid (MCPBA) yields the corresponding epoxide rsc.org. The stereochemistry of these additions is often directed by the steric hindrance of the bicyclic system, favoring attack from the exo face. For instance, hydrogenation of certain 6-substituted 2-azabicyclo[2.2.1]hept-5-enes occurs selectively on the exo-face rsc.org.
Research has also shown that additions to bicyclo[2.2.1]hept-2-ene derivatives with electronegative substituents often result in exo,exo-difluoro adducts with high stereoselectivity researchgate.net.
The regiochemistry of electrophilic additions can be complex, sometimes leading to rearrangements and the formation of multiple products. The reductive Heck coupling of N-protected 2-azabicyclo[2.2.1]hept-5-enes with aryl iodides can yield a mixture of exo-5- and exo-6-substituted products researchgate.netresearchgate.net. The coupling of the Boc-derivative with aryl iodides has been shown to be regiospecific, affording the 5-aryl-2-azabicyclo[2.2.1]heptane derivatives researchgate.net.
Base-induced isomerization of epoxide derivatives of 2-azabicyclo[2.2.1]heptane can lead to the formation of azanortricyclanols, which can then undergo further rearrangements rsc.org.
Nucleophilic Reactions and Ring Transformations
The strained bicyclic system of 2-azabicycloheptane can undergo various nucleophilic reactions, often leading to ring-opening or rearrangement products. The nitrogen atom plays a crucial role in these transformations, frequently acting as an internal nucleophile.
The aziridine (B145994) ring in 1-alkyl-1-azoniatricyclo[2.2.1.02,6]heptane systems, formed from the corresponding 2-azabicyclo[2.2.1]hept-5-ene, can be opened by various nucleophiles researchgate.netresearchgate.net. This reaction leads to the formation of 6-substituted 2-alkyl-2-azabicyclo[2.2.1]heptanes researchgate.netresearchgate.net. The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the substituents on the bicyclic system mdpi.com. For instance, the opening of bicyclic aziridinium (B1262131) ions can occur at either the bridgehead or the bridge positions, affording substituted aza-rings while retaining the stereochemistry of the substrate mdpi.com.
In some cases, ring-opening of the 2-azabicyclo[2.2.1]heptene ring itself can occur. For example, compounds with an acyloxy substituent on the bicyclic nitrogen can undergo ring opening to yield substituted cyclopentenes researchgate.net.
The intramolecular opening of an epoxide ring by the nitrogen atom is a key transformation in the synthesis of various 2-azabicyclo[2.2.1]heptane derivatives and related structures. A chiral phosphoric acid-catalyzed desymmetrization of meso-epoxides derived from cyclopentene (B43876) provides an enantioselective route to 2-azabicyclo[2.2.1]heptanes acs.orgresearchgate.net. This reaction proceeds in high yields and with excellent enantioselectivities researchgate.net.
Furthermore, a binary catalytic system comprising an aminotriphenolate Al(III) complex and a bromide salt has been shown to be effective in the synthesis of 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols with high diastereocontrol acs.org. The mechanism is believed to involve a double-nucleophilic displacement at a carbon center via a proton-relay step acs.org.
Pericyclic Reactions and Rearrangements
The rigid conformation of the 2-azabicyclo[2.2.1]heptane skeleton influences its participation in pericyclic reactions and its propensity to undergo rearrangements. The aza-Diels-Alder reaction is a fundamental method for the synthesis of the 2-azabicyclo[2.2.1]hept-5-ene core le.ac.ukresearchgate.net.
Rearrangements of the 2-azabicyclo[2.2.1]heptane system are also well-documented. For instance, N-oxides derived from N-benzyl-2-azabicyclo[2.2.1]hept-5-ene can undergo a Meisenheimer rearrangement to form N-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene researchgate.net. Additionally, some derivatives can undergo rearrangement to the 2-azabicyclo[3.2.1]octane system via the formation of an aziridinium intermediate, which is then regioselectively opened by a nucleophile rsc.org.
A novel samarium(II) iodide-mediated cascade reaction involving a spirocyclization and rearrangement has been developed to construct the 2-azabicyclo[2.2.1]heptene framework nih.govrsc.orgrsc.org. Radical-induced rearrangements have also been utilized to synthesize 6-substituted 2-azabicyclo[2.2.1]hept-5-enes rsc.org.
Sigmatropic Rearrangements
Sigmatropic rearrangements, pericyclic reactions involving the migration of a σ-bond across a π-system, have been observed in 2-azabicyclo[2.2.1]heptane derivatives, particularly in the form of Meisenheimer and Cope-type rearrangements of their N-oxides.
The oxidation of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene with m-chloroperoxybenzoic acid (m-CPBA) leads to the formation of an N-oxide intermediate. This intermediate readily undergoes a semanticscholar.orgresearchgate.net-Meisenheimer rearrangement at room temperature to yield N-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene. semanticscholar.org The reaction is believed to be driven by the release of ring strain in the [2.2.1] system. Interestingly, this rearrangement competes with a formal Cope elimination process, which results in the formation of novel substituted cyclopentadienes. semanticscholar.org The ratio of these products is influenced by the reaction conditions and the stereochemistry at the nitrogen atom.
Studies on 2-(cyanoethyl)-2-azanorbornane/ene systems have further elucidated the factors governing these rearrangements. It has been found that 2-(cyanoethyl)-2-azanorbornenes are more prone to undergo Meisenheimer rearrangements, while the saturated 2-(cyanoethyl)-2-azanorbornanes favor Cope elimination reactions. researchgate.net The stereochemistry of the 2-azanorbornene, specifically the endo or exo configuration, plays a crucial role in directing the outcome of the Meisenheimer rearrangement, leading to either semanticscholar.orgresearchgate.net- or semanticscholar.orgresearchgate.net-rearrangement products with high selectivity. researchgate.net
An aza-Cope rearrangement has also been documented in the conversion of 2-azabicyclo[2.2.1]heptane derivatives to the 2-azabicyclo[3.2.1]octane system. This rearrangement proceeds through an aziridinium intermediate, highlighting the versatility of sigmatropic shifts in expanding the structural diversity of related bicyclic systems. rsc.org
| Starting Material | Reaction Type | Product(s) | Key Observations | Reference(s) |
| N-benzyl-2-azabicyclo[2.2.1]hept-5-ene N-oxide | semanticscholar.orgresearchgate.net-Meisenheimer Rearrangement | N-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene | Occurs at room temperature, competes with Cope elimination. | semanticscholar.org |
| N-benzyl-2-azabicyclo[2.2.1]hept-5-ene N-oxide | Cope Elimination | Substituted cyclopentadienes | A formal elimination process in a non-planar system. | semanticscholar.org |
| 2-(cyanoethyl)-2-azanorbornene | Meisenheimer Rearrangement | semanticscholar.orgresearchgate.net- or semanticscholar.orgresearchgate.net-rearrangement products | Outcome is dependent on the endo/exo configuration. | researchgate.net |
| 2-(cyanoethyl)-2-azanorbornane | Cope Elimination | N-hydroxylamines | Favored in saturated systems. | researchgate.net |
| Substituted 2-azabicyclo[2.2.1]heptane derivative | Aza-Cope Rearrangement | 2-Azabicyclo[3.2.1]octane derivative | Proceeds via an aziridinium intermediate. | rsc.org |
Wagner-Meerwein Rearrangements
Wagner-Meerwein rearrangements, skeletal rearrangements involving the migration of a carbon-carbon bond to a carbocationic center, are a characteristic feature of bicyclic systems, and 2-azabicyclo[2.2.1]heptanes are no exception. These rearrangements are particularly prevalent during electrophilic addition reactions to the double bond of 2-azabicyclo[2.2.1]hept-5-enes.
The reaction of 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-enes with strong electrophiles such as halogens (e.g., bromine and chlorine) proceeds stereospecifically and is accompanied by a Wagner-Meerwein rearrangement. This rearrangement leads to the formation of 5,6-dihalogenated adducts with a rearranged bicyclic core. In contrast, reactions with softer electrophiles result in cis(exo) addition to the double bond without rearrangement, while harder electrophiles can lead to isomerization of the bicyclic framework to regioisomeric products.
The propensity for Wagner-Meerwein rearrangements underscores the electronic and steric factors at play within the rigid 2-azabicyclo[2.2.1]heptane skeleton upon the formation of a carbocationic intermediate.
Nitrogen-Directed Radical Rearrangements
The nitrogen atom in the 2-azabicyclo[2.2.1]heptane scaffold can play a crucial role in directing the course of radical reactions, leading to novel and synthetically useful rearrangements.
One notable example is the free-radical induced rearrangement of an azanortricyclanol, derived from a 2-azabicyclo[2.2.1]heptene epoxide, to afford 6-substituted 2-azabicyclo[2.2.1]hept-5-enes. This transformation provides a pathway to functionalize the C6 position of the bicyclic system.
Furthermore, a tandem radical addition-homoallylic radical rearrangement has been developed for the stereocontrolled synthesis of kainoid amino acids from 7-azabicyclo[2.2.1]heptadienes. While this involves the 7-aza isomer, the principle of nitrogen-directed homoallylic radical rearrangement is a key concept. In a related context for the 2-azabicyclo[2.2.1]heptane system, intermolecular radical addition to a suitably substituted precursor can induce a nitrogen-directed rearrangement, leading to the formation of functionalized 2-azabicyclo[2.2.1]hept-5-enes. These reactions showcase the ability of the nitrogen lone pair to participate in and control the trajectory of radical-mediated bond formations and cleavages.
Fragmentation Reactions of Substituted Azabicycloheptanes
The inherent ring strain of the 2-azabicyclo[2.2.1]heptane system can be harnessed to drive fragmentation reactions, providing access to functionalized monocyclic structures. A notable example is the fragmentation of an N-tosyl 2-azabicyclo[2.2.1]heptane substituted at the 3-position with a prostaglandin-like side chain. This reaction leads to the formation of a cis-1,3-disubstituted cyclopentylamine (B150401) derivative. This transformation highlights a valuable synthetic strategy for converting the rigid bicyclic framework into more flexible cyclopentane (B165970) structures with defined stereochemistry.
Catalytic Reactions Involving the Azabicycloheptane Core
Chiral derivatives of 2-azabicyclo[2.2.1]heptane have emerged as effective ligands in a variety of asymmetric catalytic reactions. The rigid bicyclic structure provides a well-defined chiral environment that can induce high levels of stereoselectivity.
These ligands have been successfully employed in the asymmetric transfer hydrogenation of ketones, where they form active and selective catalysts with transition metals such as iridium. For instance, 2-aza-norbornane-oxazoline ligands, when combined with [IrCl2(COD)]2, catalyze the reduction of acetophenone (B1666503) to 1-(S)-phenylethanol with good yields and enantiomeric excesses.
In addition to transfer hydrogenations, 2-azabicyclo[2.2.1]heptane-based ligands have been utilized in zinc-catalyzed asymmetric aldol (B89426) reactions. Chiral scaffolds containing pyridine, 2,2'-bipyridine, and 1,10-phenanthroline (B135089) moieties appended to the 2-azabicyclo[2.2.1]heptane core form effective catalysts for the reaction of ketones with aromatic aldehydes, producing syn-aldols with high enantioselectivities. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic performance.
| Reaction Type | Catalyst System | Substrate(s) | Product | Enantiomeric Excess (ee) | Reference(s) |
| Asymmetric Transfer Hydrogenation | [IrCl2(COD)]2 / 2-aza-norbornane-oxazoline ligand | Acetophenone | 1-(S)-phenylethanol | Up to 79% | |
| Asymmetric Aldol Reaction | Zn(II) / Chiral 2-azabicyclo[2.2.1]heptane-phenanthroline imine ligand | Ketones, Aromatic aldehydes | syn-Aldols | Up to >98% |
Chemo- and Stereoselective Hydrogenation Reactions
The hydrogenation of unsaturated 2-azabicyclo[2.2.1]hept-5-ene derivatives can be controlled to achieve high levels of chemo- and stereoselectivity, providing access to a range of saturated and partially saturated bicyclic amino acid derivatives.
The selective hydrogenation of the double bond in the presence of other reducible functional groups, such as a benzyl (B1604629) protecting group on the nitrogen, can be achieved by careful selection of the catalyst and reaction conditions. For example, hydrogenation over palladium on carbon can selectively reduce the double bond. The stereoselectivity of the hydrogenation is typically high, with the hydrogen adding from the less sterically hindered exo face of the bicyclic system. This leads to the formation of the corresponding endo-substituted saturated 2-azabicyclo[2.2.1]heptane.
This selective hydrogenation is a key step in the synthesis of various biologically active molecules and peptidomimetics, where the rigid, saturated 2-azabicyclo[2.2.1]heptane core serves as a constrained amino acid analog.
Comparative Reactivity Studies of Stereoisomeric 2-Azabicycloheptanes
The stereochemistry of the 2-azabicyclo[2.2.1]heptane system, particularly the endo versus exo orientation of substituents, can have a profound impact on its reactivity. This is evident in the sigmatropic rearrangements of 2-azanorbornene N-oxides, where the endo/exo configuration dictates the reaction pathway, leading to different rearrangement products. researchgate.net
While direct, comprehensive comparative studies on the reactivity of a wide range of endo and exo isomers are not extensively documented in single reports, the collective body of research indicates that the facial selectivity of reactions is a recurring theme. For instance, in nucleophilic additions to the carbonyl group of a 2-azabicyclo[2.2.1]heptan-3-one, the approach of the nucleophile is generally directed to the less hindered exo face.
The inherent steric and electronic differences between endo and exo isomers influence the transition state energies of various reactions, thereby controlling the product distribution and stereochemical outcome. These differences are fundamental to the rational design of stereoselective syntheses utilizing the 2-azabicyclo[2.2.1]heptane scaffold.
Structural Characterization and Conformational Analysis
Spectroscopic Techniques for Structural Elucidation
A combination of spectroscopic methods is crucial for the unambiguous determination of the structure of 2-azabicyclo[2.2.1]heptane and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is a cornerstone technique for elucidating the connectivity and stereochemistry of 2-azabicyclo[2.2.1]heptane systems. ucla.eduresearchgate.net
¹H NMR: Proton NMR spectra provide information on the chemical environment of each hydrogen atom. For instance, in derivatives of 2-azabicyclo[2.2.1]heptane, the chemical shifts and coupling constants of the protons are used to determine the regio- and stereochemistry of substituents. ucla.edu The deshielding effect of nearby functional groups, such as a thione, can cause downfield shifts in adjacent proton resonances. vulcanchem.com
¹³C NMR: Carbon-13 NMR complements proton NMR by providing data on the carbon skeleton. Low-temperature ¹³C NMR measurements have been used to study the relative stabilities of different isomers of 2-methyl-2-azabicyclo[2.2.1]heptane. acs.orgresearchgate.netresearchgate.net
2D-NMR: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in distinguishing between different isomers and confirming structural assignments. NOESY, for example, can reveal through-space interactions between protons, which is critical for determining stereochemistry. rsc.org
Table 1: Representative ¹H NMR Chemical Shifts for a 2-Azabicyclo[2.2.1]heptane Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 | 2.34 | br s |
| H-3α | 2.45 | dd |
| H-3β | 2.08 | d |
| H-4 | 3.06 | s |
| H-5 | 4.09 | d |
| H-6 | 4.19 | d |
| CH₃ (of methylbenzyl) | 1.22 | d |
Data for 5R,6S-isopropylidenedioxy-2-(α-S-methylbenzyl)-2-azabicyclo[2.2.1]heptane in CDCl₃. google.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of 2-azabicyclo[2.2.1]heptane derivatives and to gain insight into their structure through fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of newly synthesized compounds. ucla.eduresearchgate.net The fragmentation of the molecular ion can provide clues about the connectivity of the molecule. For example, the loss of a specific substituent, like a hydroxymethyl group (CH₂OH), can be observed as a characteristic peak in the mass spectrum. ucla.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For derivatives of 2-azabicyclo[2.2.1]heptane, IR spectroscopy can confirm the presence of groups such as ketones (C=O), thiones (C=S), or sulfonamides. vulcanchem.com The characteristic stretching frequencies of these groups appear at distinct regions of the IR spectrum. For instance, a strong absorption band around 1700 cm⁻¹ would indicate a ketone, while a band in the 1200–1250 cm⁻¹ range would suggest the presence of a thione. vulcanchem.com
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration and conformation. This technique has been crucial in resolving structural ambiguities for various 2-azabicyclo[2.2.1]heptane derivatives. For example, an X-ray crystallographic study conclusively confirmed the structure of a Diels-Alder adduct, correcting a previous misassignment. ucla.edu Similarly, the structure of a pyridazine (B1198779) analogue of epibatidine (B1211577), which contains a 7-azabicyclo[2.2.1]heptane moiety, was verified by X-ray analysis, revealing two racemic solid-state conformations in the crystal lattice. nih.gov
Conformational Dynamics of the Bicyclic Ring System
The rigid bicyclo[2.2.1]heptane framework, composed of fused six- and five-membered rings, imposes significant conformational constraints. vulcanchem.com The introduction of a nitrogen atom at the 2-position creates a system with interesting conformational dynamics. The nitrogen atom can undergo pyramidal inversion, leading to the existence of endo and exo isomers. acs.orgresearchgate.net
Studies on N-phenyl-2-azabicyclo[2.2.1]heptane have shown that steric interactions are less pronounced compared to N-phenylpiperidine, allowing for better conjugation between the nitrogen lone pair and the phenyl ring. vu.nl This is evidenced by a smaller degree of pyramidalization at the nitrogen atom and a smaller twist angle between the rings. vu.nl Low-temperature ¹³C NMR studies have shown that for 2-methyl-2-azabicyclo[2.2.1]heptane, the endo isomer is slightly more stable than the exo isomer. acs.orgresearchgate.netresearchgate.net The energy barrier for the inversion between these isomers has also been determined using NMR line shape analysis. acs.orgresearchgate.netresearchgate.net
Determination of Relative and Absolute Stereochemistry
The synthesis of 2-azabicyclo[2.2.1]heptane derivatives often leads to the formation of multiple stereoisomers. Determining the relative and absolute stereochemistry of these products is essential. As previously mentioned, NMR spectroscopy, particularly 2D techniques like NOESY, and X-ray crystallography are the primary tools for this purpose. ucla.edu
For example, in the synthesis of analogues of epibatidine, ¹H, ¹³C, and ¹⁹F NMR spectroscopy were used to characterize the newly formed compounds. le.ac.uk In another instance, the stereochemistry of an acetate (B1210297) group on the bicyclic ring was determined by analyzing the chemical shifts and coupling constants in its ¹H NMR spectrum. ucla.edu The use of chiral auxiliaries in the synthesis can lead to the formation of diastereomers, and their stereochemistry can be assigned based on spectroscopic data and, in some cases, confirmed by X-ray crystallography. pwr.edu.pl
Computational Chemistry and Theoretical Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Stability
Quantum mechanical calculations have been instrumental in probing the electronic structure and stability of 2-azabicyclo[2.2.1]heptane and its derivatives. These methods provide detailed insights into the molecule's geometry, energy, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method to model reaction mechanisms and predict the enantioselectivity of synthetic pathways involving 2-azabicyclo[2.2.1]heptane derivatives. By optimizing the geometry, DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule. For instance, DFT has been used to investigate the stereoselective synthesis of exo-2-(cyano)alkyl substituted 7-azabicyclo[2.2.1]heptane derivatives, providing explanations for the observed reaction outcomes. researchgate.netnih.gov
Theoretical calculations at various levels of theory, including B3LYP and M06-2X with different basis sets, have been employed to study the ground and transition states of reactions involving these bicyclic systems. mdpi.com These calculations help in understanding the unexpectedly low reactivity of some 7-azabicyclo[2.2.1]heptane amides in base-catalyzed hydrolysis by determining the energetics of the reaction pathway. mdpi.com
Table 1: Representative DFT Functionals and Basis Sets Used in 2-Azabicyclo[2.2.1]heptane Studies
| DFT Functional | Basis Set | Application |
| B3LYP | 6-31+G(d) | Geometry optimization and transition state analysis of base-catalyzed hydrolysis of 7-azabicyclo[2.2.1]heptane amides. mdpi.com |
| M06-2X | 6-311++G(d,p) | Geometry optimization and transition state analysis of base-catalyzed hydrolysis of 7-azabicyclo[2.2.1]heptane amides. mdpi.com |
| Not Specified | Not Specified | Modeling transition states to predict enantioselectivity in the synthesis of 2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine. |
| Not Specified | Not Specified | Mechanistic investigation of the synthesis of 7-azabicyclo[2.2.1]heptane derivatives via base-promoted heterocyclization. acs.org |
This table is for illustrative purposes and does not encompass all computational studies.
The conformational flexibility of the 2-azabicyclo[2.2.1]heptane ring system is limited due to its bridged structure. However, substituents on the ring can adopt different orientations, leading to various conformers. Computational methods are used to explore the conformational energy landscape, identifying the most stable conformers and the energy barriers between them. udl.cat
For example, low-temperature 13C NMR studies combined with molecular mechanics calculations have been used to investigate the nitrogen inversion barrier in 2-methyl-2-azabicyclo[2.2.1]heptane. acs.org These studies revealed that the endo isomer is slightly more stable than the exo isomer, with an inversion barrier of 7.2 kcal mol⁻¹. acs.org This is lower than in acyclic amines, a phenomenon attributed to the interplay of angle and torsional strain in the bicyclic system. acs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 2-azabicyclo[2.2.1]heptane derivatives over time. These simulations can reveal how the molecule moves and interacts with its environment, such as a solvent or a biological receptor. nih.gov MD simulations have been used to analyze the conformational preferences of these molecules in solution and to understand how they bind to target proteins. acs.org For instance, MD simulations can be employed to map the role of substituents, like fluorine, in the binding pockets of receptors.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)
The nitrogen atom in the 2-azabicyclo[2.2.1]heptane scaffold can act as a hydrogen bond acceptor, and N-H groups can act as donors. ontosight.ai These interactions are critical for the binding of its derivatives to biological targets. vulcanchem.com For example, the fluorine atom in fluorinated derivatives can enhance hydrogen-bonding interactions. vulcanchem.com The presence of additional nitrogen atoms, as in 2,5-diazabicyclo[2.2.1]heptane derivatives, further enhances these interactions.
Computational studies have also highlighted the importance of other weak interactions, such as C-H...π interactions, in stabilizing the conformations of peptides containing 2-azabicyclo[2.2.1]heptane units. dntb.gov.ua
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool used to analyze the nature of chemical bonds and non-covalent interactions. dntb.gov.ua QTAIM analysis has been applied to derivatives of 7-azabicyclo[2.2.1]heptane to characterize intramolecular and intermolecular interactions. dntb.gov.uaacs.org This method can identify bond paths and bond critical points, providing quantitative information about the strength and nature of interactions like hydrogen bonds and even weaker H-H bond paths. acs.org Such analyses have been crucial in understanding how the 7-azabicyclo[2.2.1]heptane unit can stabilize specific conformations, such as β-strand-like structures, in adjacent amino acid residues. acs.org
Reaction Mechanism Elucidation through Computational Transition State Modeling
Computational modeling of transition states is a key application of quantum chemistry in understanding the reaction mechanisms of 2-azabicyclo[2.2.1]heptane derivatives. researchgate.netacs.org By calculating the structure and energy of transition states, chemists can predict reaction rates and selectivities.
For example, DFT calculations have been used to model the transition states in the Diels-Alder reaction for the synthesis of 2-azabicyclo[2.2.1]heptane derivatives, helping to rationalize the observed stereoselectivity. Similarly, computational analyses have been instrumental in explaining the mechanisms and stereochemical outcomes of radical reactions involving the 7-azabicyclo[2.2.1]hept-2-yl radical. nih.gov Mechanistic investigations using DFT have also been carried out to understand the formation of different products in the base-promoted heterocyclization reactions used to synthesize 7-azabicyclo[2.2.1]heptane derivatives. researchgate.netacs.org
Molecular Docking for Molecular Interaction Hypotheses
Molecular docking is a powerful computational method utilized to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target macromolecule, typically a protein. This in silico technique is fundamental in modern drug discovery, offering valuable insights into the molecular interactions that govern ligand-protein recognition. For the 2-azabicycloheptane scaffold and its derivatives, molecular docking has been instrumental in generating hypotheses about their binding modes, which in turn has guided the rational design and synthesis of novel therapeutic agents with enhanced potency and selectivity.
Research into dipeptidyl peptidase-4 (DPP-4) inhibitors for the potential treatment of type 2 diabetes has extensively used molecular docking to explore derivatives of 2-azabicyclo[2.2.1]heptane. mdpi.com Through molecular modeling, researchers designed a series of compounds that incorporated an (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid fragment attached to the 2-azabicyclo[2.2.1]heptane core. mdpi.com This design and synthesis effort led to the identification of neogliptin, a potent inhibitor of DPP-4 with a half-maximal inhibitory concentration (IC50) of 16.8 ± 2.2 nM. mdpi.com Docking simulations of neogliptin within the DPP-4 active site revealed that the trifluorophenyl group likely occupies the S1 subsite, while the rigid 2-azabicyclo[2.2.1]heptane moiety is positioned within the S2 subsite. mdpi.com The S'1 and S'2 binding pockets are also engaged, with key hydrophobic interactions predicted to occur with residues such as Tyr547 and Trp629. mdpi.com Subsequent research focused on modifying the neogliptin structure, including the addition of a 1,2,4-oxadiazole (B8745197) group to the bicyclic core, which resulted in a derivative with an even greater potency (IC50 = 4.3 nM). csic.es
Table 1: Molecular Docking Data of 2-Azabicyclo[2.2.1]heptane Derivatives as DPP-4 Inhibitors| Compound | Target | Key Interacting Residues (Predicted) | In Vitro Activity |
|---|---|---|---|
| Neogliptin | DPP-4 | Tyr547, Trp629 | IC50 = 16.8 ± 2.2 nM mdpi.com |
| 1,2,4-Oxadiazole derivative of neogliptin | DPP-4 | Not specified in detail | IC50 = 4.3 nM csic.esdntb.gov.ua |
The this compound framework has also been explored in the context of kinase inhibition. An analog, 2-oxa-5-azabicyclo[2.2.1]heptane, was incorporated into a series of compounds designed to inhibit transforming growth factor-β-activated kinase 1 (TAK1), a protein implicated in multiple myeloma. nih.gov Molecular docking studies were crucial in understanding the structure-activity relationships of these inhibitors. The docking models predicted a key hydrogen bond between the oxygen atom of a cis-dimethylmorpholine substituent and the backbone of Lys-63, a conserved residue in the ATP-binding site of TAK1. nih.gov Furthermore, the docking analysis suggested that the methyl groups of the morpholine (B109124) ring engage in favorable hydrophobic interactions with nearby residues, including Cys-174, and that subtle conformational changes in residues like Gly-45 and Cys-174 may occur upon inhibitor binding. nih.gov
Table 2: Molecular Docking Insights for 2-Oxa-5-azabicyclo[2.2.1]heptane Analogues as TAK1 Kinase Inhibitors| Compound Series | Target | Key Predicted Interacting Residues | Predicted Interaction Types |
|---|---|---|---|
| Imidazo[1,2-b]pyridazine derivatives | TAK1 | Lys-63, Cys-174, Gly-45 | Hydrogen Bonding, Hydrophobic Interactions nih.gov |
In the field of antiviral research, sulfonamide derivatives of 2-azabicyclo[2.2.1]heptane have been investigated. A docking study was conducted to explore the binding of these compounds to influenza virus proteins, specifically hemagglutinin and neuraminidase from historical influenza strains. researchgate.net While the specific binding site interactions from this particular docking study were not extensively detailed, the research underscored the potential of this class of compounds. Subsequent experimental testing of these sulfonamide derivatives confirmed their antiviral activity against various viruses, including human parainfluenza virus 3 (HPIV-3) and encephalomyocarditis virus (EMCV). mdpi.comnih.gov One derivative, a 2-azabicyclo[2.2.1]heptanesulfonamide, demonstrated IC50 values of 1.5 ± 0.2 μM and 18.3 ± 2.0 µM against HPIV-3 and EMCV, respectively. nih.gov
Table 3: Antiviral Activity of a 2-Azabicyclo[2.2.1]heptane Sulfonamide Derivative| Compound | Virus Target | IC50 (μM) |
|---|---|---|
| 2-Azabicyclo[2.2.1]heptanesulfonamide derivative | HPIV-3 | 1.5 ± 0.2 nih.gov |
| 2-Azabicyclo[2.2.1]heptanesulfonamide derivative | EMCV | 18.3 ± 2.0 nih.gov |
Applications of 2 Azabicycloheptane As a Synthetic Scaffold
Development of Conformationally Restricted Building Blocks for Organic Synthesis
The 2-azabicyclo[2.2.1]heptane core serves as a fundamental building block for creating conformationally restricted analogues of more flexible cyclic amines like piperidine (B6355638). This rigidity is a key feature, as it reduces the molecule's flexibility and can prevent undesirable intramolecular reactions. The synthesis of these building blocks often starts from the versatile intermediate, 2-azabicyclo[2.2.1]hept-5-en-3-one, which can be prepared through aza-Diels-Alder reactions. nih.gov This intermediate allows for various chemical modifications to produce a library of derivatives. molport.com
The synthetic versatility of the 2-azanorbornane skeleton allows for modular functionalization at multiple positions, enabling the creation of diverse and complex molecular architectures. For instance, derivatives such as methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate are synthesized through multi-step organic reactions and are of significant interest in medicinal chemistry. ontosight.ai The defined stereochemistry of these building blocks is crucial, as it directly impacts their physical, chemical, and biological properties. ontosight.ai
Table 1: Examples of 2-Azabicycloheptane-Based Building Blocks
| Compound Name | Starting Material/Method | Key Features |
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | Aza-Diels-Alder reaction of sulfonyl cyanides and cyclopentadiene (B3395910). | Versatile intermediate for further functionalization. nih.gov |
| Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate | Multi-step organic synthesis. ontosight.ai | Specific stereochemistry, potential biological activity. ontosight.ai |
| exo-2-Azabicyclo[2.2.1]heptane-carbonitriles (3S and 3R) | Stereoselective synthesis from (R)- and (S)-1-phenylethylamine. nih.gov | Enantiopure isomers for targeted synthesis. nih.gov |
| 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes | Catalytic protocol from cyclic γ-epoxy alcohols/amines. acs.org | Functionally and substitutionally diverse bicyclic structures. acs.org |
Preparation of Peptidomimetics with Constrained Conformations
The rigid framework of this compound makes it an excellent scaffold for the design of peptidomimetics. nih.gov These are molecules that mimic the structure and function of peptides but often have improved stability and oral bioavailability. By incorporating the this compound core, chemists can create constrained analogues of amino acids and peptides, "fixing" the peptide backbone into a specific conformation. researchgate.net
This approach has been used to synthesize conformationally restricted analogues of proline and other amino acids. researchgate.netacs.org For example, chirospecific methods have been developed for the preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids, which serve as probes for peptide conformation. acs.org These constrained amino acids can then be incorporated into peptide sequences to study structure-function relationships. researchgate.net The synthesis of bicyclic lactam-based peptidomimetics has also been achieved using strategies involving the this compound framework, leading to constrained analogues of hormones like thyrotropin-releasing hormone (TRH). capes.gov.brcapes.gov.br
Synthesis of Natural Product Analogues (e.g., Indolizidine and Quinolizidine Alkaloids)
The this compound scaffold has proven to be a valuable starting point for the total synthesis and analogue development of various natural products, particularly alkaloids. rsc.orgroutledge.com Its inherent stereochemistry and functional group handles facilitate the construction of complex polycyclic systems found in nature.
A notable application is in the synthesis of epibatidine (B1211577) analogues. researchgate.netacs.orgresearchgate.net Epibatidine is a potent analgesic alkaloid with a 7-azanorbornane structure. researchgate.net Synthetic strategies, such as the Diels-Alder reaction of pyrroles, have been employed to rapidly generate the core azabicyclo[2.2.1]heptane structure, which is then further elaborated to produce a library of epibatidine analogues for biological screening. researchgate.net These synthetic efforts are crucial for exploring the therapeutic potential of such natural products while potentially mitigating their toxicity. researchgate.net
Utilization in Click Chemistry Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.org The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.orgalfa-chemistry.com
The this compound scaffold can be readily functionalized with either an azide or an alkyne group, allowing it to be used in CuAAC reactions. This enables the straightforward attachment of a wide variety of substituents to the bicyclic core. This modular approach is highly efficient for creating libraries of diverse compounds for screening in drug discovery and materials science. wikipedia.orgpcbiochemres.com The reaction is robust, often proceeding under mild, aqueous conditions, and is compatible with a broad range of functional groups. organic-chemistry.org This makes it a powerful tool for the late-stage functionalization of complex molecules containing the this compound moiety.
Table 2: Key Features of Click Chemistry in the Context of this compound
| Feature | Description | Reference |
| High Yield | Reactions proceed to completion or near completion, maximizing product formation. | organic-chemistry.orgpcbiochemres.com |
| Modularity | Azide- or alkyne-functionalized this compound can be coupled with a wide array of complementary building blocks. | wikipedia.orgpcbiochemres.com |
| Simple Reaction Conditions | Often performed at room temperature in benign solvents, including water. | organic-chemistry.org |
| Formation of Stable Linkage | The resulting 1,2,3-triazole ring is chemically stable. | organic-chemistry.org |
| Biocompatibility | Copper-free versions (SPAAC) are suitable for biological applications. | alfa-chemistry.com |
Design of Chemically Diverse Analogues for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. scirp.org The this compound scaffold is an excellent platform for conducting SAR studies due to its rigid nature and the ability to introduce substituents at specific, well-defined positions. nih.govwhiterose.ac.uk
By systematically modifying the functional groups attached to the this compound core, chemists can generate libraries of analogues. researchgate.netmdpi.com For example, in the development of DPP-4 inhibitors, compounds containing the 2-azabicyclo[2.2.1]heptane moiety were designed and synthesized to probe the key interactions with the enzyme's active site. nih.gov Similarly, SAR studies on epibatidine analogues have explored how different substituents on the azabicycloheptane ring affect their affinity for nicotinic receptors. This systematic approach allows researchers to identify the key structural features required for potency and selectivity, guiding the design of more effective therapeutic agents. scirp.org
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The demand for greener and more economical chemical processes is driving innovation in the synthesis of 2-azabicyclo[2.2.1]heptane and its derivatives. A significant focus is on the use of environmentally friendly methodologies and catalysts. researchgate.net This includes the development of processes that are more atom-economical and reduce the use of hazardous reagents. researchgate.netgoogle.com For instance, the "click reaction," a cornerstone of green chemistry, has been utilized for its high selectivity and efficiency in creating 1,2,3-triazole derivatives of 2-azabicycloalkanes. researchgate.net Researchers are also exploring enzymatic processes, which offer high enantiomeric purity and are considered eco-friendly. google.com The development of catalytic systems, such as those based on palladium for aminoacyloxylation, provides efficient routes to functionalized 2-azabicyclo[2.2.1]heptane frameworks. The overarching goal is to create synthetic pathways that are not only high-yielding but also commercially viable and sustainable in the long term. google.com
Exploration of Novel Functionalization Strategies for Enhanced Chemical Diversity
Expanding the chemical space accessible from the 2-azabicyclo[2.2.1]heptane core is crucial for its application in drug discovery and materials science. mdpi.com Current research is focused on developing novel strategies to introduce a wide array of functional groups onto the bicyclic scaffold. This includes the synthesis of derivatives bearing diverse moieties such as triazoles, thioureas, and ebselen. researchgate.net The ability to further modify the bicyclic backbone and the amino group is seen as a key to unlocking the full potential of this aza-bridged ring system. researchgate.net The creation of libraries of bridged aza-bicyclic structures through methods like palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a testament to this effort. researchgate.net Such diversification allows for the fine-tuning of physicochemical properties and biological activities, leading to the discovery of new lead compounds. researchgate.net
Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational modeling is becoming an indispensable tool in the design and synthesis of 2-azabicyclo[2.2.1]heptane derivatives. These models can predict the binding modes of these compounds with biological targets, thereby guiding structural refinements for enhanced affinity and selectivity. vulcanchem.comnih.gov For example, molecular modeling has been used to understand the interactions of P2Y₁₄R antagonists, helping to select chemical moieties that improve binding. nih.gov Density Functional Theory (DFT) calculations can be employed to predict reactive sites, aiding in the strategic planning of synthetic routes. By exploring the structural basis for the preference of certain constrained alicyclic structures, computational approaches can accelerate the development of potent and specific bioactive molecules. nih.gov This integration of computational chemistry with synthetic efforts promises a more rational and efficient approach to drug design.
Application of Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry is emerging as a powerful technology for the synthesis of 2-azabicyclo[2.2.1]heptane and its analogues, offering advantages in terms of scalability, safety, and efficiency. researchgate.netscienceopen.com Continuous flow reactors can be used to perform reactions under conditions that are difficult to achieve in traditional batch processes, such as photochemical cycloadditions. google.comresearchgate.net This technology allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities. scienceopen.com The scale-up of reactions, a common bottleneck in chemical manufacturing, can be more readily achieved in flow systems. uva.nl For instance, photochemical flow reactions have been successfully employed in the synthesis of related bicyclic systems. scienceopen.com As the pharmaceutical industry increasingly adopts flow chemistry for the manufacturing of active pharmaceutical ingredients (APIs), its application to the synthesis of 2-azabicyclo[2.2.1]heptane derivatives is expected to grow. researchgate.net
Expansion into New Chemical Space through Retrosynthetic Innovation
Innovative retrosynthetic strategies are key to unlocking novel chemical space around the 2-azabicyclo[2.2.1]heptane core. This involves devising new disconnections and synthetic pathways to access previously unattainable analogues. One such approach is the SmI₂-mediated cascade reaction, which has been used to construct the 2-azabicyclo[2.2.1]heptane core from 7-azabicyclo precursors in the synthesis of complex natural products like longeracemine. vulcanchem.comresearchgate.net Such methodologies allow for the creation of highly functionalized and stereochemically complex molecules. researchgate.net Rearrangement reactions, for instance, can be employed to transform the 2-azabicyclo[2.2.1]heptane skeleton into other valuable bicyclic systems, such as 2-azabicyclo[3.2.1]octanes. rsc.org By continuing to push the boundaries of synthetic organic chemistry, researchers can generate novel scaffolds and derivatives with unique three-dimensional shapes and properties, further expanding the utility of this versatile building block.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Azabicycloheptane, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis of this compound typically involves [2+2] cycloadditions, ring-closing metathesis, or intramolecular alkylation. To optimize yields:
- Select catalysts (e.g., transition metals or organocatalysts) based on substrate compatibility .
- Screen solvents (polar aprotic solvents like DMF or THF) and temperatures (controlled via reflux or cryostatic conditions) to stabilize intermediates .
- Monitor reaction progress using TLC or GC-MS, and purify products via column chromatography or recrystallization .
Q. How should researchers characterize this compound to confirm structural identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify bicyclic framework and substituent positions .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS .
- X-ray Crystallography : Resolve stereochemistry for enantiopure derivatives .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. What strategies can be employed to achieve enantioselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce stereoselectivity in cyclization steps .
- Kinetic Resolution : Separate enantiomers via enzymatic methods (e.g., lipases) or chiral stationary-phase HPLC .
- Computational Modeling : Predict transition-state energies using DFT calculations to guide catalyst design .
Q. How can researchers resolve contradictions in reported biological activity data of this compound derivatives?
- Methodological Answer :
- Validate Assay Conditions : Replicate experiments under standardized protocols (e.g., cell lines, incubation times) to isolate variables .
- Purity Verification : Recharacterize compounds using NMR and HPLC to rule out impurities as confounding factors .
- Meta-Analysis : Compare datasets across studies, noting differences in experimental design (e.g., in vitro vs. in vivo models) .
- Peer Consultation : Collaborate with independent labs to validate results and address methodological discrepancies .
Experimental Design & Data Analysis
Q. How should researchers design experiments to study the thermodynamic stability of this compound under varying pH conditions?
- Methodological Answer :
- Controlled Environment : Use buffered solutions (pH 1–14) and monitor degradation via UV-Vis spectroscopy or LC-MS .
- Kinetic Studies : Plot half-life () against pH to identify stability thresholds .
- Computational Support : Perform MD simulations to predict protonation states and ring strain effects .
Q. What approaches are recommended for analyzing contradictory spectroscopic data in this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with DFT-predicted values to identify misassignments .
- Isotopic Labeling : Use - or -labeled precursors to trace signal origins .
- Collaborative Peer Review : Share raw data with specialists to confirm interpretations .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?
- Methodological Answer :
- Detailed Documentation : Report exact reagent grades, equipment models, and environmental conditions (e.g., humidity) .
- Open Data : Deposit spectral data in repositories like Zenodo for public verification .
- Stepwise Replication : Encourage peer labs to replicate key steps (e.g., catalysis, purification) before full-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
